Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C17H13ClO4S. It is a derivative of naphthalene and benzenesulfonic acid, characterized by the presence of a naphthyl group attached to a chloromethoxybenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of naphthalen-1-ol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, KOH).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution: Naphthalen-1-yl 5-amino-2-methoxybenzenesulfonate, Naphthalen-1-yl 5-thio-2-methoxybenzenesulfonate.
Oxidation: Naphthalen-1-yl 5-chloro-2-formylbenzenesulfonate.
Reduction: Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonic acid, Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfide.
Scientific Research Applications
Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as photoactive and electroactive compounds.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modification of the biomolecule’s structure and function, potentially resulting in biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl 5-chloro-2-hydroxybenzenesulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.
Naphthalen-1-yl 5-chloro-2-methylbenzenesulfonate: Similar structure but with a methyl group instead of a methoxy group.
Naphthalen-1-yl 5-chloro-2-ethoxybenzenesulfonate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-16-10-9-13(18)11-17(16)23(19,20)22-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSICUZTPNHAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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